molecular formula C12H12F3NO2 B8201532 N,N-Dimethyl-2-(trifluoromethoxy)-4-vinylbenzamide

N,N-Dimethyl-2-(trifluoromethoxy)-4-vinylbenzamide

Cat. No.: B8201532
M. Wt: 259.22 g/mol
InChI Key: KVIFUWDTRYVEDY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(trifluoromethoxy)-4-vinylbenzamide is an organic compound characterized by the presence of a trifluoromethoxy group, a vinyl group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(trifluoromethoxy)-4-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethoxy)aniline and 4-vinylbenzoic acid.

    Amidation Reaction: The key step involves the formation of the amide bond between the aniline derivative and the benzoic acid derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Dimethylation: The final step involves the dimethylation of the amine group using reagents such as formaldehyde and formic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(trifluoromethoxy)-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N-Dimethyl-2-(trifluoromethoxy)-4-vinylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(trifluoromethoxy)-4-vinylbenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The vinyl group may participate in covalent bonding with target proteins, leading to modulation of their activity. The dimethylamino group can interact with receptors or enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(trifluoromethoxy)benzylamine
  • N,N-Dimethyl-2-(trifluoromethyl)aniline
  • N,N-Dimethyl-2-(trifluoromethoxy)phenylacetamide

Uniqueness

N,N-Dimethyl-2-(trifluoromethoxy)-4-vinylbenzamide stands out due to the presence of the vinyl group, which imparts unique reactivity and potential for covalent bonding with biological targets. The trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethenyl-N,N-dimethyl-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-4-8-5-6-9(11(17)16(2)3)10(7-8)18-12(13,14)15/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIFUWDTRYVEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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